2,3-Dichloroquinoline
Overview
Description
2,3-Dichloroquinoline is a chemical compound with the molecular formula C9H5Cl2N . It has a molecular weight of 198.05 .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloroquinoline consists of a quinoline core with two chlorine atoms attached at the 2nd and 3rd positions .Physical And Chemical Properties Analysis
2,3-Dichloroquinoline has a melting point of 103-105°C .Scientific Research Applications
Synthesis and Chemistry
- Synthesis of Quinoline Ring Systems : 2,3-Dichloroquinoline is utilized in the synthesis of various quinoline ring systems, crucial for constructing fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).
- Efficient Synthesis Methods : An efficient synthesis method for 2,3-Dichloroquinoline has been developed, showing its importance in organic synthesis (Sabol et al., 2000).
Biological and Medicinal Applications
- Antibacterial Agents : 2,3-Dichloroquinoline derivatives demonstrate potential as antibacterial agents, especially when synthesized using ultrasound-promoted reactions (Balaji et al., 2013).
- Corrosion Inhibition : Quinoline derivatives, including 2,3-Dichloroquinoline, show promising results as corrosion inhibitors for mild steel, demonstrating their potential in industrial applications (Lgaz et al., 2017).
Chemical and Industrial Applications
- Selective Carbonylations : 2,3-Dichloroquinoline undergoes selective alkoxycarbonylation, highlighting its utility in chemical reactions for industrial applications (Najiba et al., 1999).
- Synthesis of Novel Compounds : The compound's reactivity aids in the synthesis of diverse novel compounds, such as 2-alkynylquinolines and dihydroquinazolinones, expanding its utility in various chemical syntheses (Lee et al., 2006; Dar et al., 2013)(https://consensus.app/papers/heteropolyacidclay-nanocomposite-novel-catalyst-dar/3d3845c5fef2513892629e98d3e26cd4/?utm_source=chatgpt).
Safety And Hazards
properties
IUPAC Name |
2,3-dichloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVNKWCJDAWNAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450853 | |
Record name | 2,3-dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloroquinoline | |
CAS RN |
613-18-3 | |
Record name | 2,3-Dichloroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DICHLOROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HU5Y56QYL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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